molecular formula C35H47NO9 B1680598 Rhizoxin CAS No. 90996-54-6

Rhizoxin

Cat. No. B1680598
CAS RN: 90996-54-6
M. Wt: 625.7 g/mol
InChI Key: OWPCHSCAPHNHAV-QIPOKPRISA-N
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Description

Rhizoxin is an antimitotic agent with anti-tumor activity . It is isolated from a pathogenic plant fungus (Rhizopus microsporus) which causes rice seedling blight . Rhizoxin is biosynthesized by Paraburkholderia rhizoxinica, a bacterial endosymbiont of the fungus Rhizopus microsporus .


Synthesis Analysis

Efforts have been made towards the total synthesis of the bacterial macrolide rhizoxin . A significant amount of work was expanded on the construction of the rhizoxin core macrocycle by ring-closing olefin metathesis (RCM) between C(9) and C(10) . An enantioselective synthesis of rhizoxin D, isolated from the plant pathogenic fungus Rhizopus chinensis, has also been described .


Molecular Structure Analysis

Rhizoxin has a chemical formula of C35H47NO9 . It is a 16-membered lactone ring connected to an oxazole ring by a long unsaturated chain .


Chemical Reactions Analysis

Rhizoxin biosynthesis involves a unique polyketide synthase module with ketosynthase and branching domains that install the d-lactone, conferring antimitotic activity . The enzymatic approach has been demonstrated in the synthesis of biologically interesting compounds such as carbapenem, nucleoside, and aminocyclitol antibiotics .


Physical And Chemical Properties Analysis

Rhizoxin has a molar mass of 625.749 g/mol . The exact mass is 625.33 . The elemental analysis shows C, 67.18; H, 7.57; N, 2.24; O, 23.01 .

Scientific Research Applications

Antitumor Activity

Rhizoxin, a macrocyclic lactone, shows significant potential in inhibiting tumor growth. It binds to tubulin, preventing microtubule formation and thereby inhibiting mitosis. This mechanism is similar to Vinca alkaloids. Studies have demonstrated rhizoxin's effectiveness against various human tumor cell lines and its activity against vincristine-resistant tumors. Rhizoxin is especially active in murine leukemia models and various solid tumor models, including melanoma and sarcoma. Its antitumor activity is also observed in human tumor xenografts like melanoma, breast, and lung cancers (Tsuruo et al., 1986); (Hendriks et al., 1992).

Interaction with Tubulin

Rhizoxin has been shown to be a potent inhibitor of tubulin polymerization. This interaction is key to its antitumor activity. Research indicates that rhizoxin, like maytansine, prevents the formation of an intrachain cross-link in beta-tubulin, which is crucial for microtubule assembly. This property is exploited in targeting cancer cells by disrupting their mitotic processes (Sullivan et al., 1990).

Pharmacokinetics and Dosage Studies

Several studies have focused on understanding the pharmacokinetics of rhizoxin to optimize its clinical application. These studies have looked into the systemic clearance, half-life, and plasma concentrations of rhizoxin, which are essential for determining effective dosages for clinical trials. The findings suggest that rhizoxin is rapidly eliminated from the plasma, indicating the need for alternative dosage or treatment schedules (McLeod et al., 1996); (Bissett et al., 1992).

Clinical Trials

Clinical trials have been conducted to assess the efficacy of rhizoxin in treating various cancers, including breast cancer, melanoma, ovarian, colorectal, renal cancer, and squamous cell head and neck cancer. However, the response rates in these trials have generally been low, indicating that while rhizoxin has potential, its clinical efficacy needs further exploration (Hanauske et al., 1996); (Kerr et al., 1995); (Verweij et al., 1996).

Antiangiogenic Properties

Rhizoxin has shown potential as an antiangiogenic agent. It inhibits various functions of endothelial cells that are responsible for angiogenesis. This includes the suppression of tubular morphogenesis of endothelial cells, suggesting its utility in targeting neovascularization in tumors (Aoki et al., 2003).

Safety And Hazards

The European Commission requested EFSA to provide scientific advice on the translocation potential by Pseudomonas chlororaphis MA342 in plants after seed treatment of cereals and peas and, if applicable, for a revision of the assessment of the risk to humans by its metabolite 2,3‐deepoxy‐2,3‐didehydro‐rhizoxin (DDR) .

properties

IUPAC Name

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCHSCAPHNHAV-QIPOKPRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897515
Record name Rhizoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL)
Record name RHIZOXIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Rhizoxin

CAS RN

90996-54-6
Record name Rhizoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90996-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhizoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhizoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHIZOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,060
Citations
M Takahashi, S Iwasaki, H Kobayashi, S Okuda… - … et Biophysica Acta (BBA …, 1987 - Elsevier
… Tubulin possesses one binding site for rhizoxin per molecule with a dissociation constant (K d … that rhizoxin binds to the maytansine-binding site and that the binding sites of rhizoxin and …
Number of citations: 152 www.sciencedirect.com
SD Burke, J Hong, JR Lennox… - The Journal of Organic …, 1998 - ACS Publications
… Rhizoxin and its congeners represent a new class of very promising lead compounds for this purpose. Strongly promoted by rhizoxin's … , total syntheses of rhizoxin and rhizoxin D, along …
Number of citations: 44 pubs.acs.org
DL Boger, TT Curran - The Journal of Organic Chemistry, 1992 - ACS Publications
Full details of a study leading to a synthesis of the optically active C13-C26 lower subunit of rhizoxin including the side-chain chromophore characteristic of the full class of antimitotic …
Number of citations: 74 pubs.acs.org
JA Lafontaine, DP Provencal, C Gardelli… - The Journal of Organic …, 2003 - ACS Publications
… In the years since rhizoxin was isolated, several workers have … describe our enantioselective total synthesis of rhizoxin D. … Our route to the C1−C9 portion of rhizoxin D was based on a …
Number of citations: 124 pubs.acs.org
JE Loper, MD Henkels, BT Shaffer… - Applied and …, 2008 - Am Soc Microbiol
… The rhizoxin analogs also caused swelling of rice roots, a symptom characteristic of rhizoxin itself, but were less toxic to pea and cucumber roots. Of the rhizoxin analogs produced by Pf-…
Number of citations: 138 journals.asm.org
JA Lafontaine, DP Provencal, C Gardelli… - Tetrahedron …, 1999 - academia.edu
… (rhizoxin D, 2), 5 and 2 is thought to be the biogenetic precursor to 1. Although rhizoxin D … able to circumvent some of the clinical shortcomings of rhizoxin, 6 it has been less studied …
Number of citations: 44 www.academia.edu
K Takeuchi, N Noda, Y Katayose… - Molecular Plant …, 2015 - Am Phytopath Society
… To investigate the role of rhizoxin analogs in strain Os17, we constructed a rhizoxin-analog-negative mutant by knocking out the rzxB gene, the first gene in the rhizoxin gene cluster. In P…
Number of citations: 43 apsjournals.apsnet.org
MA N'Zoutani, N Lensen, A Pancrazi, J Ardisson - Synlett, 2005 - thieme-connect.com
A total synthesis of rhizoxin D (1b), a 16-membered antitumoral macrolide, is reported. The strategy relies on the application of a Brown allylation reaction for the C15 and C16 …
Number of citations: 15 www.thieme-connect.com
MA N'Zoutani, A Pancrazi, J Ardisson - Synlett, 2001 - thieme-connect.com
… rhizoxin (or rhizoxin D) 1, which could be considered as a possible intermediate in the synthesis of rhizoxin, … Rhizoxin D 1 was disconnected into three fragments, C3-C10 2a (and C1-…
Number of citations: 11 www.thieme-connect.com
AW Tolcher, C Aylesworth, J Rizzo, E Izbicka… - Annals of oncology, 2000 - Elsevier
… in which both the infusion duration and dose of rhizoxin were increased. The starting dose was 0.2 mg/… Once a 72-hour iv infusion duration was reached, rhizoxin dose-escalations alone …
Number of citations: 25 www.sciencedirect.com

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